molecular formula C20H18ClF2N3O4S B14053286 [(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate

[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate

Cat. No.: B14053286
M. Wt: 469.9 g/mol
InChI Key: WUPORSBDFSRGHD-LGTGAQBVSA-N
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Description

[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a triazole moiety, and a chlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate typically involves multiple steps, starting from readily available precursorsEach step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. Industrial methods often involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-throughput screening techniques helps in identifying the most effective catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate shows promise as a therapeutic agent. Its antifungal and antibacterial properties are being explored for developing new treatments for infectious diseases .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methyl 4-chlorobenzenesulfonate apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and tetrahydrofuran rings, along with the chlorobenzenesulfonate group, provides a versatile platform for various applications in research and industry .

Properties

Molecular Formula

C20H18ClF2N3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-chlorobenzenesulfonate

InChI

InChI=1S/C20H18ClF2N3O4S/c21-15-1-4-17(5-2-15)31(27,28)30-10-14-8-20(29-9-14,11-26-13-24-12-25-26)18-6-3-16(22)7-19(18)23/h1-7,12-14H,8-11H2/t14?,20-/m0/s1

InChI Key

WUPORSBDFSRGHD-LGTGAQBVSA-N

Isomeric SMILES

C1C(CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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